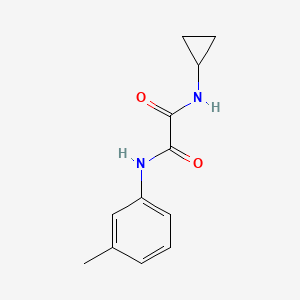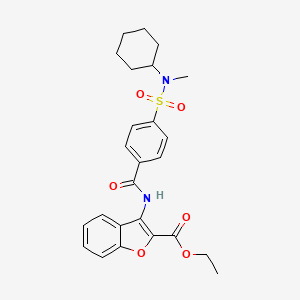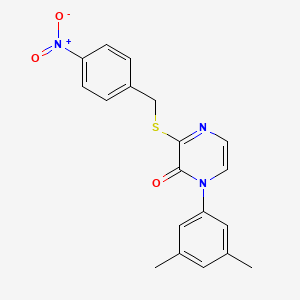
N1-cyclopropyl-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polyamine Analogue-Induced Programmed Cell Death
Polyamine analogues like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) have demonstrated selective cytotoxic activity against certain cancer cell types. The mechanism involves the induction of programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and production of hydrogen peroxide (H2O2), suggesting a role in oxidative stress-mediated cytotoxicity (H. Ha et al., 1997).
Cyclopropenimine-Catalyzed Reactions
Cyclopropenimine compounds catalyze reactions with high levels of enantio- and diastereocontrol, offering potential utility in chemical synthesis and drug development. Their enhanced reactivity compared to traditional catalysts highlights their application in creating complex molecules, potentially including N1-cyclopropyl-N2-(m-tolyl)oxalamide or its derivatives (J. Bandar et al., 2013).
Nano-Silicon Dioxide in Plant Stress Mitigation
Research on nano-silicon dioxide's role in mitigating salt stress in plants suggests its utility in enhancing plant defense mechanisms against environmental stressors. This could imply potential agricultural applications for this compound if similar protective effects are observed (M. H. Siddiqui et al., 2014).
RNAi Therapeutic Development
Oxidative Stress and Enzyme Regulation
The study of glyoxalase 1 (Glo1) and its regulation by redox-dependent posttranslational modifications, including glutathionylation, provides insight into cellular defense mechanisms against glycation and oxidative stress. This research area could be relevant for compounds like this compound if they influence similar metabolic or regulatory pathways (G. Birkenmeier et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
N-cyclopropyl-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-2-4-10(7-8)14-12(16)11(15)13-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPOZKNFGACJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-nitrobenzenesulfonamide](/img/structure/B2958480.png)
![Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate](/img/structure/B2958481.png)

![2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2958484.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2958490.png)

![N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2958494.png)
![1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane](/img/structure/B2958495.png)
![2,4-Dimethylpyrimido[1,2-b]indazole](/img/structure/B2958499.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2958500.png)
![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2958501.png)
